![molecular formula C12H14Br2N2O3 B14888550 tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[3,2-b][1,4]oxazine core, which is a fused ring system containing nitrogen and oxygen atoms. The compound is further substituted with tert-butyl, dibromo, and carboxylate groups, making it a molecule of interest in various fields of chemical research.
準備方法
The synthesis of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[3,2-b][1,4]oxazine core, followed by the introduction of bromine atoms and the tert-butyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carboxylate group into other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate: This compound has a similar core structure but with only one bromine atom.
tert-Butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate: This compound features a different substitution pattern on the oxazine ring. The uniqueness of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H14Br2N2O3 |
|---|---|
分子量 |
394.06 g/mol |
IUPAC名 |
tert-butyl 6,8-dibromo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H14Br2N2O3/c1-12(2,3)19-11(17)16-4-5-18-9-7(13)6-8(14)15-10(9)16/h6H,4-5H2,1-3H3 |
InChIキー |
JCWYAPXRNFJKAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1N=C(C=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



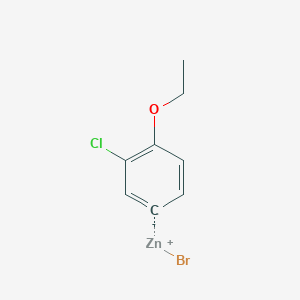
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
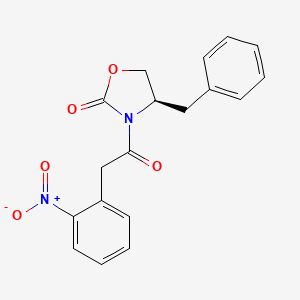
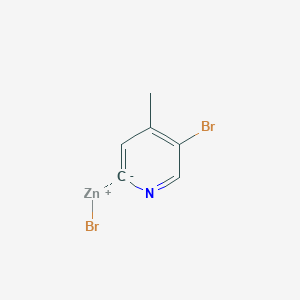

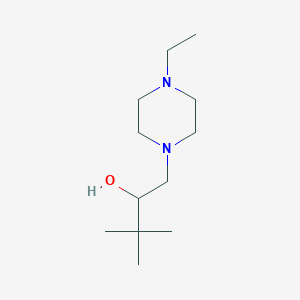
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
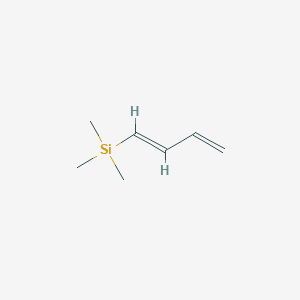
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
